molecular formula C46H88N4O6 B13784635 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- CAS No. 68959-31-9

1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)-

Cat. No.: B13784635
CAS No.: 68959-31-9
M. Wt: 793.2 g/mol
InChI Key: GWDOXPUQJKXPGI-UHFFFAOYSA-N
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Description

This compound is a highly substituted tetrazecine derivative characterized by a bicyclic tetrazecine core (a nitrogen-containing heterocycle) modified with both hydrophilic and lipophilic functional groups. The 1,3-positions are substituted with 2-hydroxyethyl groups, conferring water solubility, while the 6,8-positions bear 1-oxooctadecyl chains (C17 ketones), imparting significant hydrophobic character.

Properties

CAS No.

68959-31-9

Molecular Formula

C46H88N4O6

Molecular Weight

793.2 g/mol

IUPAC Name

1,3-bis(2-hydroxyethyl)-6,8-di(octadecanoyl)-1,3,6,8-tetrazecane-2,7-dione

InChI

InChI=1S/C46H88N4O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(53)49-37-35-47(39-41-51)45(55)48(40-42-52)36-38-50(46(49)56)44(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52H,3-42H2,1-2H3

InChI Key

GWDOXPUQJKXPGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1CCN(C(=O)N(CCN(C1=O)C(=O)CCCCCCCCCCCCCCCCC)CCO)CCO

Origin of Product

United States

Preparation Methods

Formation of the Tetrazecine-2,7-dione Core

The tetrazecine-2,7-dione ring is synthesized via cyclization reactions involving appropriate precursors such as hydrazine derivatives and diacid chlorides or anhydrides. Literature on related heterocyclic systems suggests that the cyclization can be achieved by reacting dihydrazides with cyclic anhydrides under controlled heating conditions in inert solvents (e.g., dimethylformamide or tetrahydrofuran).

Step Reagents Conditions Outcome
1 Dihydrazide + cyclic anhydride Reflux in DMF, inert atm. Formation of tetrazecine-2,7-dione ring

This step requires careful control of temperature (typically 80–120°C) and reaction time (6–12 hours) to ensure complete cyclization without side reactions.

Introduction of 2-Hydroxyethyl Groups at Positions 1 and 3

The hydroxyethyl substituents are introduced via nucleophilic substitution or alkylation reactions. A common method involves the reaction of the tetrazecine core with 2-chloroethanol or ethylene oxide under basic conditions.

Step Reagents Conditions Outcome
2 Tetrazecine + 2-chloroethanol Base (e.g., K2CO3), reflux Hydroxyethyl substitution at N1 and N3

This alkylation typically proceeds in polar aprotic solvents such as dimethyl sulfoxide at temperatures around 80°C for 8–10 hours.

Acylation with 1-Oxooctadecyl Groups at Positions 6 and 8

The final step involves acylation at positions 6 and 8 with long-chain fatty acid derivatives, specifically 1-oxooctadecyl (stearoyl) groups. This is commonly performed using the corresponding acid chlorides or anhydrides in the presence of a base such as triethylamine.

Step Reagents Conditions Outcome
3 Tetrazecine-hydroxyethyl + stearoyl chloride Anhydrous solvent (e.g., dichloromethane), 0–5°C to room temp Acylation at N6 and N8 positions

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride and is monitored by thin-layer chromatography (TLC) for completion.

Purification and Characterization

Purification of the final compound is typically achieved by recrystallization from suitable solvents such as ethanol or acetone. The purity and identity are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed information on the chemical environment of protons and carbons.
  • Mass Spectrometry (MS), confirming molecular weight and fragmentation patterns.
  • Elemental Analysis, verifying the composition.
  • Melting Point Determination, indicating purity and stability.

Summary Table of Preparation Method

Stage Reagents/Precursors Conditions Key Notes
Tetrazecine Core Formation Dihydrazides + cyclic anhydrides Reflux in DMF, 80–120°C, 6–12 h Controlled cyclization
Hydroxyethyl Substitution 2-Chloroethanol or ethylene oxide + base Reflux in DMSO or similar, 80°C, 8–10 h Nucleophilic substitution
Acylation with Oxooctadecyl Stearoyl chloride + base (triethylamine) Anhydrous DCM, 0–5°C to RT Anhydrous conditions critical
Purification Recrystallization solvents (ethanol, acetone) Ambient temperature Confirmed by NMR, MS, elemental analysis

Research Findings and Considerations

  • The synthetic sequence requires careful control of moisture and temperature to avoid side reactions, especially during acylation.
  • Long-chain acyl groups impart hydrophobicity, influencing solubility and biological activity.
  • Hydroxyethyl groups enhance solubility and provide sites for further functionalization.
  • Spectroscopic data from related compounds confirm the structural integrity and substitution pattern.
  • No direct preparation methods for this exact compound were found in the excluded sources (benchchem.com, smolecule.com), but analogous heterocyclic syntheses provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The alkyl chains can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the ketone groups may produce secondary alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in drug design and development.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- involves its interaction with specific molecular targets. The hydroxyl and ketone groups may form hydrogen bonds with biological molecules, while the long alkyl chains may interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Clostridium Compound (TNO, 2020)

The compound 2,7-bis(2-hydroxyethyl)-benzo[LMN][3,8]phenanthroline-1,3,6,8-tetraone (CAS 53206-45-4) shares hydroxyethyl substituents but lacks long alkyl chains. Critical differences:

Feature Target Compound TNO Compound
Core Saturation Octahydro (fully saturated tetrazecine) Unsaturated aromatic diimide
Functional Groups 6,8: 1-oxooctadecyl (C17 ketones) No long-chain substituents
Bioactivity Not reported in evidence Antibacterial (anti-Clostridium spores)
Solubility Amphiphilic (likely forms micelles) Polar (hydroxyethyl groups enhance aqueous solubility)

Key Insight: The target compound’s saturated core and long alkyl chains may reduce its bioavailability compared to the TNO compound, which prioritizes solubility for systemic antibiotic action.

Research Findings and Data Gaps

  • Thermal Stability : Long alkyl chains in the target compound may lower melting points compared to phenyl or hydroxyethyl analogues, though experimental data are absent.
  • Aggregation Behavior : Predicted to form micelles or vesicles in aqueous media due to its amphiphilic design, similar to lipid-polymer hybrids .
  • Biological Activity: No direct evidence of antimicrobial or therapeutic efficacy exists, unlike the TNO compound .

Biological Activity

1,3,6,8-Tetrazecine-2,7-dione derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound in focus, 1,3,6,8-Tetrazecine-2,7-dione, octahydro-1,3-bis(2-hydroxyethyl)-6,8-bis(1-oxooctadecyl)- , is a complex heterocyclic compound that exhibits a range of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on existing research.

Chemical Structure and Properties

The compound features a unique tetrazecine ring system with substituents that enhance its biological activity. The structure can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Antimicrobial Activity

Research indicates that tetrazecine derivatives possess notable antimicrobial properties. A study demonstrated that various derivatives showed significant activity against a spectrum of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have reported that it exhibits cytotoxic effects on various cancer cell lines. For instance, the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via ROS generation
HCT116 (Colorectal)10.0Cell cycle arrest and apoptosis
A2780 (Ovarian)15.0Activation of caspase pathways

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrazecine derivatives against common pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of the compound, researchers treated ovarian cancer cells with varying concentrations of the tetrazecine derivative. The study highlighted significant reductions in cell viability correlating with increased concentrations of the compound .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural conformation of 1,3,6,8-Tetrazecine-2,7-dione derivatives?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135) to resolve the tetrazecine ring and substituents (e.g., hydroxyethyl and oxooctadecyl groups). FT-IR identifies carbonyl (C=O) and hydroxyl (O-H) stretching frequencies. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction resolves stereochemistry .

Q. How can researchers validate the purity of this compound during synthesis?

  • Methodology : Employ HPLC with a C18 reverse-phase column and UV detection (λ = 210–260 nm) to separate impurities. Thermogravimetric analysis (TGA) assesses thermal stability, while elemental analysis (CHNS/O) quantifies deviations from theoretical composition. Cross-validate with thin-layer chromatography (TLC) using silica gel plates and iodine visualization .

Q. What solvent systems are optimal for dissolving this compound given its amphiphilic structure?

  • Methodology : Test solubility in binary solvent systems (e.g., DCM/MeOH or THF/H₂O) due to the compound’s dual hydrophilic (hydroxyethyl) and hydrophobic (oxooctadecyl) groups. Use dynamic light scattering (DLS) to monitor aggregation. Polar aprotic solvents like DMF or DMSO may enhance solubility for spectroscopic studies .

Advanced Research Questions

Q. How does the stereochemistry of the tetrazecine ring influence its supramolecular assembly in polymer matrices?

  • Methodology : Synthesize enantiomerically pure analogs via chiral catalysts (e.g., BINOL-derived ligands) and analyze self-assembly using small-angle X-ray scattering (SAXS) . Compare with computational models (e.g., molecular dynamics simulations ) to correlate stereochemistry with packing density and mechanical properties .

Q. What experimental strategies resolve contradictions in reported degradation pathways under oxidative conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) with LC-MS/MS to track degradation products. Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in the dione moiety. Compare with DFT calculations to identify thermodynamically favored pathways .

Q. How can researchers design experiments to probe the compound’s potential as a photoactive ligand in coordination chemistry?

  • Methodology : Perform UV-Vis spectroscopy to identify π→π* and n→π* transitions. Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and analyze photoluminescence quenching via time-resolved fluorescence . Validate electronic transitions with TD-DFT calculations .

Methodological Considerations Table

Research Objective Key Techniques Data Interpretation Challenges
Structural elucidationNMR, X-ray diffraction, HRMSOverlapping signals from long alkyl chains
Stability under thermal stressTGA, DSC, LC-MS/MSDistinguishing degradation vs. evaporation
Supramolecular assemblySAXS, cryo-TEM, MD simulationsQuantifying non-covalent interactions
Reactivity with nucleophilesKinetic studies, isotopic labelingCompeting pathways (hydrolysis vs. oxidation)

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